Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)-

Description

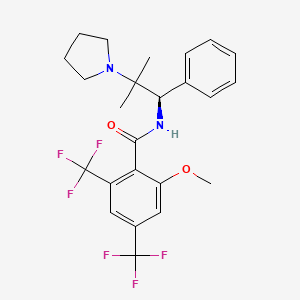

This compound is a benzamide derivative featuring a stereochemically defined (1R)-configured propylamine side chain. Key structural attributes include:

- 2-Methoxy group: Positioned ortho to the amide linkage, this substituent may influence electronic properties and steric interactions.

- Chiral side chain: The (1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl group introduces stereochemical complexity, which could optimize receptor binding through spatial complementarity.

Properties

CAS No. |

960524-24-7 |

|---|---|

Molecular Formula |

C24H26F6N2O2 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

2-methoxy-N-[(1R)-2-methyl-1-phenyl-2-pyrrolidin-1-ylpropyl]-4,6-bis(trifluoromethyl)benzamide |

InChI |

InChI=1S/C24H26F6N2O2/c1-22(2,32-11-7-8-12-32)20(15-9-5-4-6-10-15)31-21(33)19-17(24(28,29)30)13-16(23(25,26)27)14-18(19)34-3/h4-6,9-10,13-14,20H,7-8,11-12H2,1-3H3,(H,31,33)/t20-/m1/s1 |

InChI Key |

NGWVYOWTXSIDQF-HXUWFJFHSA-N |

Isomeric SMILES |

CC(C)([C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F)N3CCCC3 |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2OC)C(F)(F)F)C(F)(F)F)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)- typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active benzamides.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzamide, 2-methoxy-N-((1R)-2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl)-4,6-bis(trifluoromethyl)- involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Key Observations :

Substituent Effects on Enzyme Inhibition: The target compound’s 4,6-bis(trifluoromethyl) groups may enhance binding to hydrophobic enzyme pockets compared to the carboxyphenyl groups in compounds, which showed moderate PCAF HAT inhibition (67–79%). The trifluoromethyl groups’ electron-withdrawing nature could also reduce metabolic degradation .

Role of Chirality and Side Chain Complexity: The (1R)-configured pyrrolidinylpropyl side chain in the target compound introduces stereospecificity absent in indapamide (non-chiral indole substituent) and compound 9 (linear acyl chain). This may improve selectivity for targets like G-protein-coupled receptors or kinases .

Synthetic Challenges :

Q & A

Basic: What synthetic strategies are recommended for constructing the stereochemically complex pyrrolidinylpropyl backbone in this benzamide derivative?

Answer:

The stereospecific synthesis of the (1R)-configured pyrrolidinylpropyl moiety requires chiral auxiliaries or asymmetric catalysis. For example, enantioselective Mannich reactions or catalytic hydrogenation of prochiral enamines can establish the stereocenter . Post-synthetic functionalization (e.g., nucleophilic substitution with pyrrolidine) should be monitored via chiral HPLC to confirm retention of configuration. Use ¹H/¹³C NMR and X-ray crystallography to verify stereochemical purity .

Basic: How can researchers address low yields during the introduction of trifluoromethyl groups at the 4,6-positions of the benzamide core?

Answer:

Trifluoromethylation at sterically hindered positions often requires optimized conditions:

- Electrophilic CF₃ sources : Use Umemoto’s reagent or Togni’s reagent under palladium catalysis.

- Microwave-assisted synthesis : Enhances reaction efficiency for electron-deficient aromatic systems.

- Purification : Employ recrystallization with fluorinated solvents (e.g., hexafluorobenzene) to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.